molecular formula C20H24O2 B1632799 Saprorthoquinone CAS No. 102607-41-0

Saprorthoquinone

Cat. No. B1632799
M. Wt: 296.4 g/mol
InChI Key: FWJDKZSXXFWHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saprorthoquinone is a diterpenoid compound found in Salvia atropatana . It has been shown to have cytotoxic effects on PC3 cells .


Synthesis Analysis

The synthesis of Saprorthoquinone involves the use of abietane-type diterpenoids. A new abietane-type diterpenoid, named atropatanene, was synthesized along with three known diterpenoids, 7α-acetoxyroyleanone, and a mixture of two isomers, saprorthoquinone and aethiopinone .


Molecular Structure Analysis

The molecular structure of Saprorthoquinone includes an ortho-quinone pharmacophore, which has been identified as a key component in its activity against IDO1 . The structure of Saprorthoquinone also includes a N-(2-aminophenyl) amide pharmacophore .


Chemical Reactions Analysis

Saprorthoquinone and its analogues were investigated for their structure-activity relationship (SAR) against IDO1. The results demonstrated that the ortho-quinone was a key pharmacophore .


Physical And Chemical Properties Analysis

Saprorthoquinone is a powder with a molecular formula of C20H24O2 and a molecular weight of 296.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cancer Treatment Strategy

Saprorthoquinone and its analogues, derived from Salvia prionitis Hance, have been studied for their potential as dual inhibitors of IDO1 (indoleamine 2,3-dioxygenase 1) and HDAC1 (histone deacetylase 1). This dual inhibition approach can be beneficial for cancer treatment, combining immunotherapeutic and epigenetic drugs. A particular compound, identified as 33d, showed balanced activity against both IDO1 and HDAC1, suggesting its potential for synergistic antitumor activity (Lin et al., 2020).

Synthesis and Antitumor Activity

Further research into saprorthoquinone includes the synthesis of its analogues and evaluation of their antitumor activity. Studies have demonstrated that some of these compounds exhibit potent cytotoxicity against tumor cells and significant inhibitory effects on leukemia and other cancer cell lines, indicating their potential as therapeutic agents in oncology (Qiao, 2002); [(Deng et al., 2011)](https://consensus.app/papers/synthesis-antitumor-activity-salvicine-analogues-deng/8c5d167ac5f85699854158a1c17d549e/?utm_source=chatgpt).

Chemical Synthesis

The chemical synthesis of saprorthoquinone and related compounds, such as salvinolone and 4-hydroxysapriparaquinone, has been explored, starting from (+)-dehydroabietic acid. This research is significant for understanding the structural aspects of these compounds and their potential applications in medicinal chemistry (Matsumoto et al., 1993).

Diterpenoids Isolation

Saprorthoquinone has been isolated from the roots of Salvia prionitis Hance, along with other diterpenoids. Understanding the structure and properties of these compounds is crucial for exploring their therapeutic potential, including their roles in traditional medicine and modern pharmacological applications (Lin et al., 1989).

Safety And Hazards

The safety data sheet for Saprorthoquinone suggests that it should be handled with care. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

The discovery of IDO1 and HDAC1 dual inhibitors, such as Saprorthoquinone, may provide a novel strategy for cancer treatment by taking advantages of both immunotherapeutic and epigenetic drugs . This study provides a new strategy for future IDO1/HDAC dual inhibitors with synergistic antitumor activity started from lead compound 33d .

properties

IUPAC Name

7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h7,9-11,13H,6,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJDKZSXXFWHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saprothoquinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saprorthoquinone
Reactant of Route 2
Saprorthoquinone
Reactant of Route 3
Saprorthoquinone
Reactant of Route 4
Saprorthoquinone
Reactant of Route 5
Saprorthoquinone
Reactant of Route 6
Reactant of Route 6
Saprorthoquinone

Citations

For This Compound
99
Citations
Y Lin, H Zhang, T Niu, ML Tang, J Chang - Molecules, 2020 - mdpi.com
The discovery of IDO1 and HDAC1 dual inhibitors may provide a novel strategy for cancer treatment by taking advantages of both immunotherapeutic and epigenetic drugs. In this paper…
Number of citations: 8 www.mdpi.com
T Matsumoto, Y Tanaka, H Terao, Y Takeda… - Bulletin of the Chemical …, 1993 - journal.csj.jp
… Subsequently, the synthesis of saprorthoquinone (2) was carried out by the following two routes. Compound 1 was acetylated with acetic anhydride in pyridine to give diacetate (8) in …
Number of citations: 19 www.journal.csj.jp
F Deng, JJ Lu, HY Liu, LP Lin, J Ding… - Chinese Chemical Letters, 2011 - Elsevier
… The preliminary structure-activity relationship of saprorthoquinone analogues was … derivative of a natural product lead saprorthoquinone isolated from a Chinese traditional medicine …
Number of citations: 36 www.sciencedirect.com
LZ Lin, G Blaskó, GA Cordell - Phytochemistry, 1989 - Elsevier
… The complete assignment of ‘H and ’ 3C NMR spectra of saprorthoquinone … As noted previously, saprorthoquinone … 13C NMR assignment of saprorthoquinone …
Number of citations: 88 www.sciencedirect.com
A Shakeri, SS Farahmand, Z Tayarani-Najaran… - Naunyn-Schmiedeberg's …, 2021 - Springer
The purpose of this study is cytotoxicity-guided isolation of the petroleum ether fraction from the roots of Salvia atropatana for the first time, which has shown to growth inhibition and …
Number of citations: 8 link.springer.com
A Ulubelen, G Topçu, HB Chai… - Pharmaceutical …, 1999 - Taylor & Francis
Ten diterpenoids [6a-hydroxysalvinolone (1), 6a-hydroxytaxodone (2), aethiopinone (3), microstegiol (4), ferruginol (5), saprorthoquinone (6), 11,12-dioxoabieta-8,13-diene (7), …
Number of citations: 73 www.tandfonline.com
X Chen, J Ding, YM Ye, JS Zhang - Journal of natural products, 2002 - ACS Publications
… similar to that of saprorthoquinone. The main differences … 4 was synthesized from saprorthoquinone 11 (Scheme 3). All … along with the dehydration product saprorthoquinone …
Number of citations: 70 pubs.acs.org
M Ait El Had, H Zentar, B Ruiz-Muñoz, J Sainz… - International Journal of …, 2023 - mdpi.com
… amount of H 2 SO 4 surprisingly led to saprorthoquinone (7), a rearranged abietane-type 5 … H 2 SO 4 under stoichiometric amounts leads directly to saprorthoquinone (7) after 20 min …
Number of citations: 11 www.mdpi.com
R Hashimoto, K Hanaya, T Sugai… - Communications …, 2023 - nature.com
… 10a was also reported as a precursor for saprorthoquinone (14) 24,36 and cryptomeriololide (15) 76 . We succeeded in the site-selective hydroxylation on the C-ring of 1a using …
Number of citations: 8 www.nature.com
WH DUAN, JC CAI - 中国化学快报, 1997
Number of citations: 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.